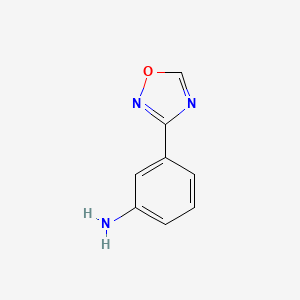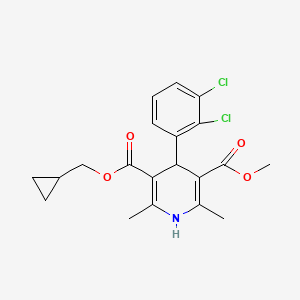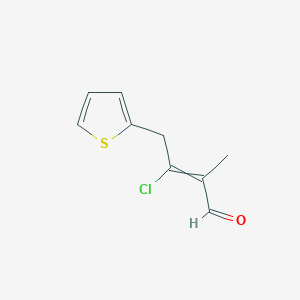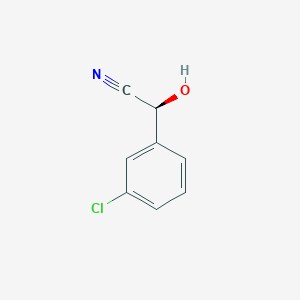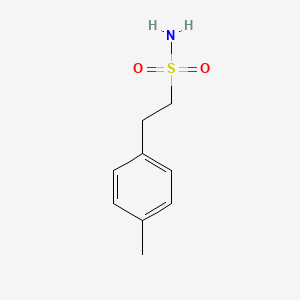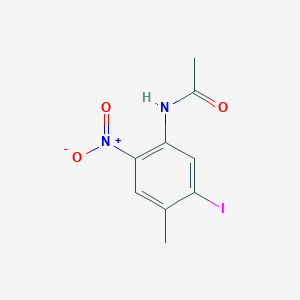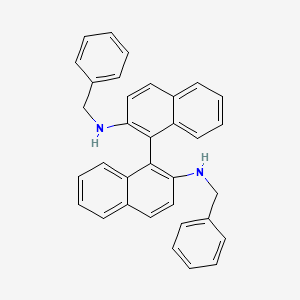
(R)-N,N'-Dibenzyl-1,1'-binaphthyldiamine
Overview
Description
®-N,N’-Dibenzyl-1,1’-binaphthyldiamine is a chiral diamine compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its two naphthyl groups connected through a central chiral axis, with benzyl groups attached to the nitrogen atoms. The chiral nature of this compound makes it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N,N’-Dibenzyl-1,1’-binaphthyldiamine typically involves the following steps:
Starting Materials: The synthesis begins with 1,1’-binaphthyl, which is a common precursor for chiral ligands.
Chiral Resolution: The racemic mixture of 1,1’-binaphthyl is resolved into its enantiomers using chiral resolution techniques.
N-Benzylation: The resolved ®-1,1’-binaphthyl is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of ®-N,N’-Dibenzyl-1,1’-binaphthyldiamine may involve:
Large-Scale Chiral Resolution: Efficient chiral resolution methods such as chromatography or crystallization are employed to obtain the desired enantiomer in large quantities.
Optimized Reaction Conditions: The N-benzylation step is optimized for scale-up, ensuring high yield and purity of the final product. Continuous flow reactors may be used to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
®-N,N’-Dibenzyl-1,1’-binaphthyldiamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the imines back to amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Imines: Formed through oxidation.
Amines: Resulting from reduction of imines.
Substituted Derivatives: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-N,N’-Dibenzyl-1,1’-binaphthyldiamine has a wide range of applications in scientific research:
Asymmetric Catalysis: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the synthesis of chiral drugs.
Material Science: The compound is used in the development of chiral materials and polymers.
Mechanism of Action
The mechanism by which ®-N,N’-Dibenzyl-1,1’-binaphthyldiamine exerts its effects involves:
Chiral Induction: The chiral nature of the compound induces chirality in the reaction products, making it valuable in asymmetric synthesis.
Coordination Chemistry: The nitrogen atoms can coordinate with metal ions, forming complexes that act as catalysts in various reactions.
Molecular Interactions: The compound interacts with substrates through hydrogen bonding and π-π interactions, influencing the reaction pathway and selectivity.
Comparison with Similar Compounds
Similar Compounds
(S)-N,N’-Dibenzyl-1,1’-binaphthyldiamine: The enantiomer of the compound with similar properties but opposite chirality.
1,1’-Binaphthyl-2,2’-diamine: A related compound with amino groups instead of benzyl groups.
N,N’-Dibenzyl-1,1’-bi-2-naphthol: A similar compound with hydroxyl groups instead of amino groups.
Uniqueness
®-N,N’-Dibenzyl-1,1’-binaphthyldiamine is unique due to its specific chiral configuration and the presence of benzyl groups, which enhance its solubility and reactivity in organic solvents. Its ability to induce chirality and form stable complexes with metal ions makes it a valuable tool in asymmetric synthesis and catalysis.
Properties
IUPAC Name |
N-benzyl-1-[2-(benzylamino)naphthalen-1-yl]naphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2/c1-3-11-25(12-4-1)23-35-31-21-19-27-15-7-9-17-29(27)33(31)34-30-18-10-8-16-28(30)20-22-32(34)36-24-26-13-5-2-6-14-26/h1-22,35-36H,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGHMXATFEWBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)NCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[bis[2-(docosyloxy)ethyl]amino]-](/img/structure/B3317620.png)
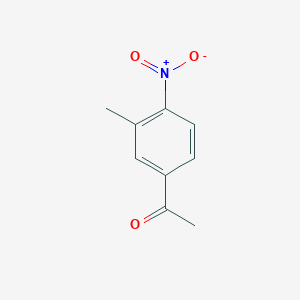
![5-Aminobenzo[b]thiophene Hydrochloride](/img/structure/B3317640.png)
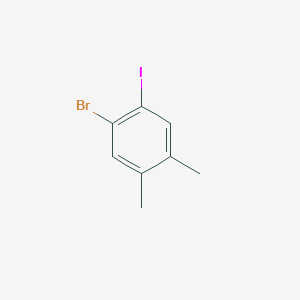

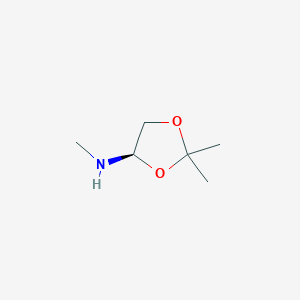
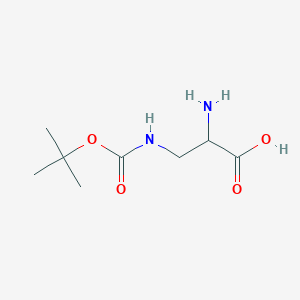
![3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole](/img/structure/B3317673.png)
